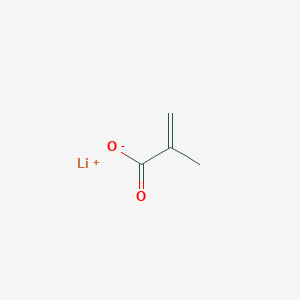
Digallium trisulphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Digallium trisulphate can be synthesized through several methods:
Direct Reaction: One common method involves the direct reaction of gallium metal with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the metal[ 2 \text{Ga} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]
Oxidation of Gallium Sulfide: Another method involves the oxidation of gallium sulfide (Ga₂S₃) in the presence of sulfuric acid[ \text{Ga}_2\text{S}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2\text{S} ]
Industrial Production Methods
Industrial production of this compound typically involves the direct reaction method due to its simplicity and efficiency. The process is carried out in large reactors where gallium metal is dissolved in concentrated sulfuric acid under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Digallium trisulphate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form gallium hydroxide and sulfuric acid[ \text{Ga}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} \rightarrow 2 \text{Ga(OH)}_3 + 3 \text{H}_2\text{SO}_4 ]
Reduction: It can be reduced to gallium metal using reducing agents such as hydrogen gas or carbon monoxide[ \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2 \rightarrow 2 \text{Ga} + 3 \text{H}_2\text{SO}_4 ]
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Reduction: Hydrogen gas or carbon monoxide is used as the reducing agent, and the reaction is conducted at elevated temperatures.
Major Products
Hydrolysis: Gallium hydroxide and sulfuric acid.
Reduction: Gallium metal and sulfuric acid.
Scientific Research Applications
Digallium trisulphate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium compounds and as a catalyst in various chemical reactions.
Medicine: Research is being conducted on its potential use in medical imaging and as a therapeutic agent for certain diseases.
Industry: It is used in the production of semiconductors and other electronic components due to its unique electrical properties.
Mechanism of Action
The mechanism of action of digallium trisulphate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. In industrial applications, its unique electrical properties make it useful in the production of semiconductors and other electronic components.
Comparison with Similar Compounds
Similar Compounds
Gallium(III) chloride (GaCl₃): Another gallium compound with similar properties but different applications.
Gallium(III) nitrate (Ga(NO₃)₃): Used in different industrial and research applications.
Gallium(III) oxide (Ga₂O₃): Known for its use in optoelectronic devices.
Uniqueness
Digallium trisulphate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential use in medical and industrial applications set it apart from other similar compounds.
Properties
IUPAC Name |
digallium;trisulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLRWZBQRAWBQA-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890705 | |
| Record name | Gallium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13494-91-2 | |
| Record name | Sulfuric acid, gallium salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digallium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















